

Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

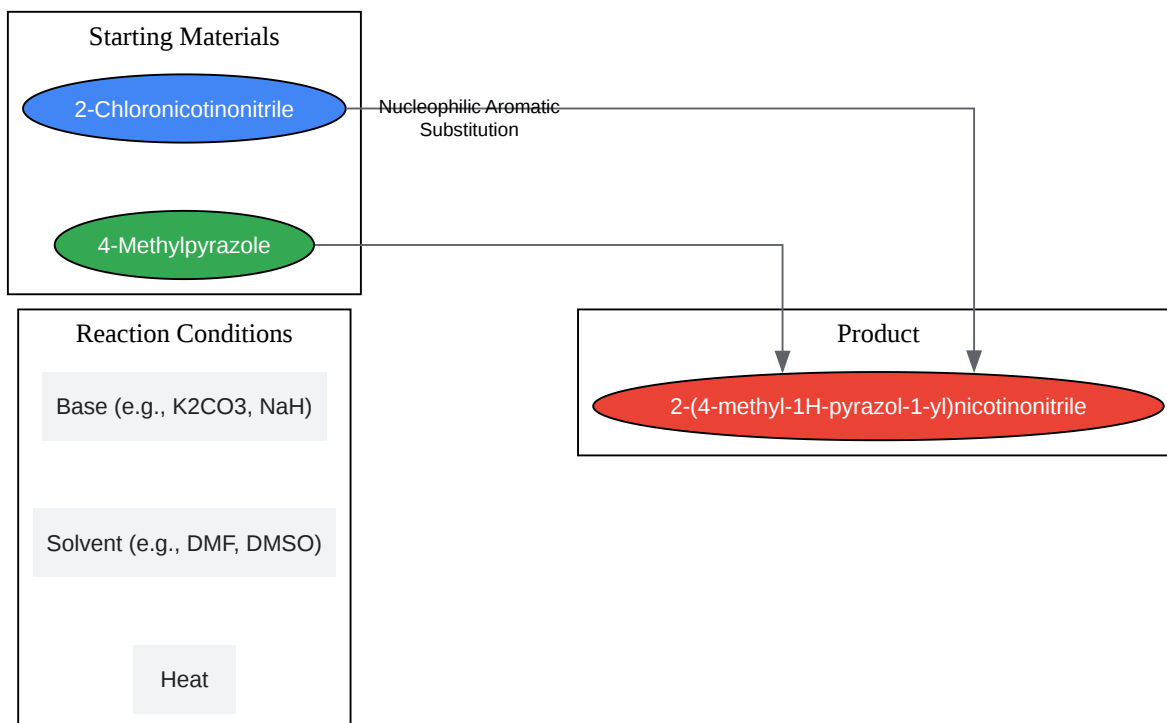
This technical guide provides a detailed methodology for the synthesis of **2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile**, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a nucleophilic aromatic substitution (S_NAr) reaction, a robust and widely applicable method for the formation of carbon-nitrogen bonds on heteroaromatic scaffolds. This document outlines the reaction protocol, purification methods, and expected analytical data, offering a comprehensive resource for chemists in the pharmaceutical and life sciences sectors.

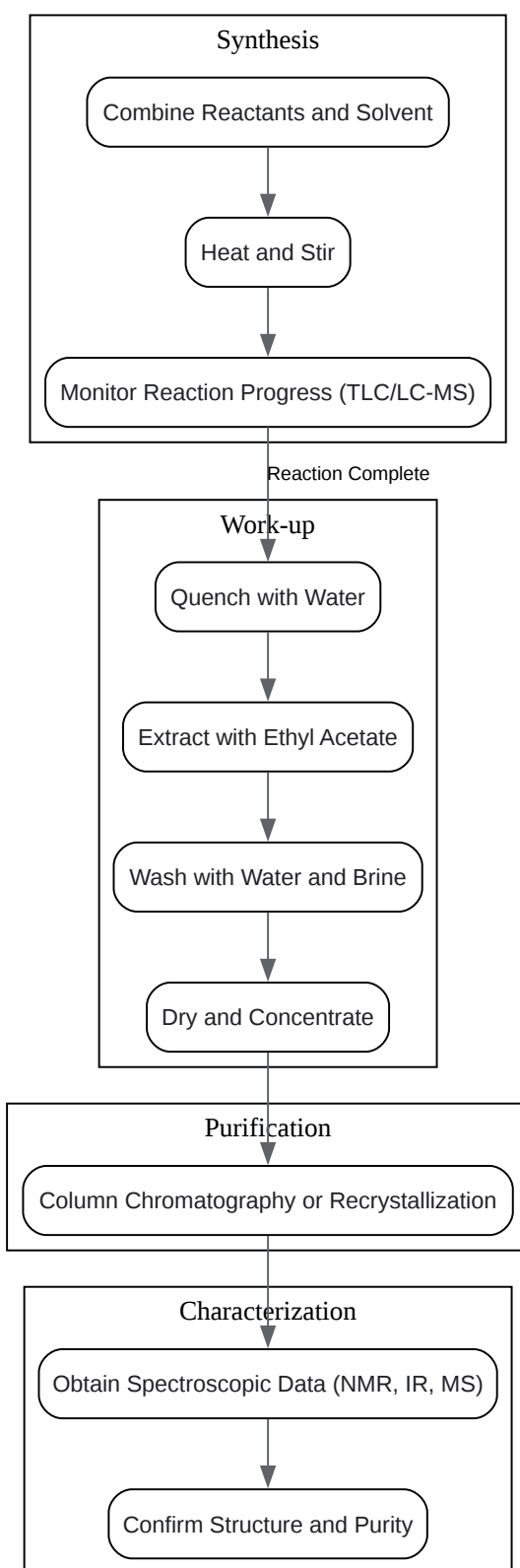
Introduction

The pyrazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Similarly, the nicotinonitrile core is a versatile building block in the synthesis of numerous therapeutic agents. The combination of these two heterocycles in **2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile** results in a compound with significant potential for further chemical exploration and drug discovery. This guide details a reliable and efficient synthesis route to this valuable intermediate.

Synthesis Pathway

The synthesis of **2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile** is accomplished via a nucleophilic aromatic substitution reaction. In this pathway, the pyrazole nitrogen of 4-methylpyrazole acts as a nucleophile, displacing the chlorine atom from the 2-position of the 2-chloronicotinonitrile ring. The reaction is typically facilitated by a base in a suitable solvent.





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